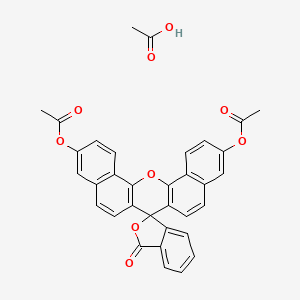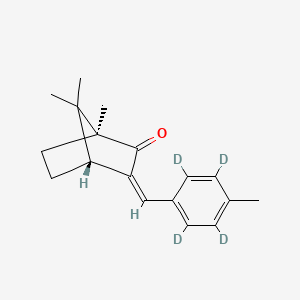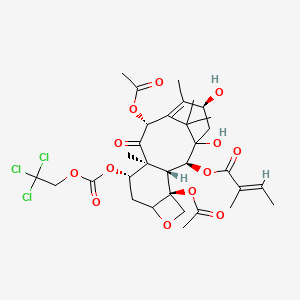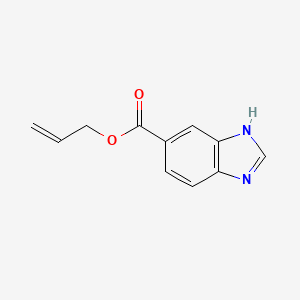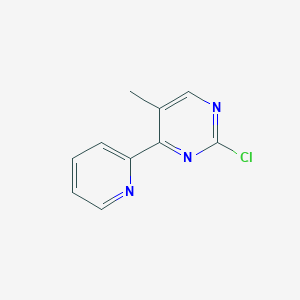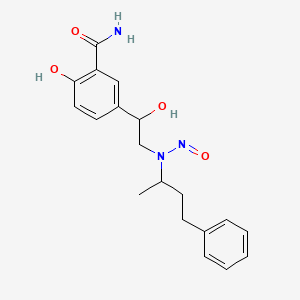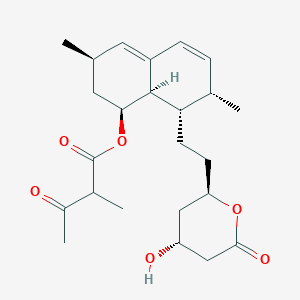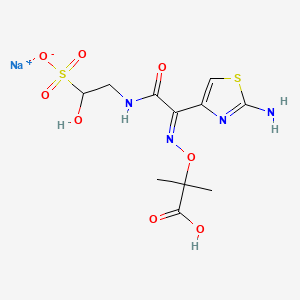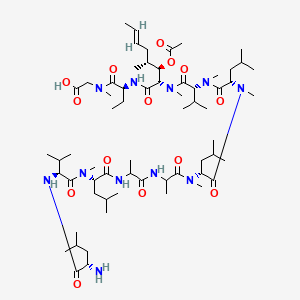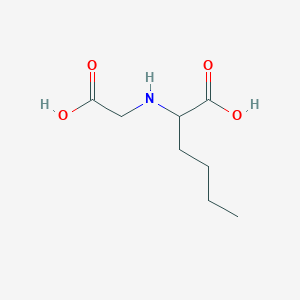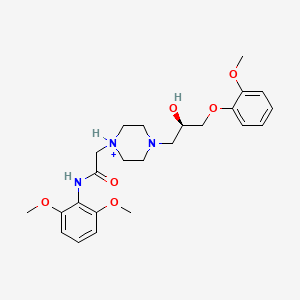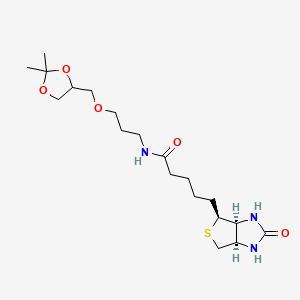
N-Biotinyl-3-aminopropylSolketal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Biotinyl-3-aminopropylSolketal is a compound used in various biochemical and molecular biology applications. It is a derivative of biotin, a water-soluble B-vitamin, and is often utilized for biotinylation, which is the process of attaching biotin to proteins and other macromolecules. This compound is particularly useful in labeling, detection, and purification processes due to the strong affinity between biotin and avidin/streptavidin .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl-3-aminopropylSolketal typically involves the reaction of biotin with 3-aminopropylSolketal under specific conditions. The process often includes the use of N-hydroxysuccinimide (NHS) esters to facilitate the biotinylation reaction. The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at a controlled temperature, usually around 4°C, for 24 hours .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as dialysis, gel filtration, or high-performance liquid chromatography (HPLC) to remove any unreacted biotin and byproducts .
Chemical Reactions Analysis
Types of Reactions
N-Biotinyl-3-aminopropylSolketal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield biotinylated derivatives with different functional groups, while reduction can result in simpler biotinylated compounds .
Scientific Research Applications
N-Biotinyl-3-aminopropylSolketal has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of biotinylated oligonucleotides and peptides for various biochemical assays.
Biology: Employed in labeling proteins and other biomolecules for detection and purification purposes.
Medicine: Utilized in the development of diagnostic tools and targeted drug delivery systems.
Industry: Applied in the production of biotinylated products for research and commercial use.
Mechanism of Action
The mechanism of action of N-Biotinyl-3-aminopropylSolketal involves its strong binding affinity to avidin and streptavidin proteins. This interaction is highly specific and stable, allowing for the effective labeling and detection of biotinylated molecules. The compound targets primary amino groups in proteins and other macromolecules, facilitating their biotinylation and subsequent detection or purification .
Comparison with Similar Compounds
Similar Compounds
N-(+)-Biotinyl-3-aminopropylammonium trifluoroacetate: Another biotinylated compound with similar applications in labeling and detection.
N-Biotinyl-ethylenediamine trifluoroacetate: Used for biotinylation of proteins and other biomolecules.
Uniqueness
N-Biotinyl-3-aminopropylSolketal is unique due to its specific structure, which provides enhanced stability and binding affinity compared to other biotinylated compounds. Its solketal moiety offers additional functionalization options, making it versatile for various applications in research and industry .
Properties
Molecular Formula |
C19H33N3O5S |
|---|---|
Molecular Weight |
415.5 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[3-[(2,2-dimethyl-1,3-dioxolan-4-yl)methoxy]propyl]pentanamide |
InChI |
InChI=1S/C19H33N3O5S/c1-19(2)26-11-13(27-19)10-25-9-5-8-20-16(23)7-4-3-6-15-17-14(12-28-15)21-18(24)22-17/h13-15,17H,3-12H2,1-2H3,(H,20,23)(H2,21,22,24)/t13?,14-,15-,17-/m0/s1 |
InChI Key |
GFRVJIMIHFCJHY-KRGHPTQSSA-N |
Isomeric SMILES |
CC1(OCC(O1)COCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C |
Canonical SMILES |
CC1(OCC(O1)COCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[3-(cyclopropylmethoxy)phenyl]Piperidine](/img/structure/B13861464.png)
